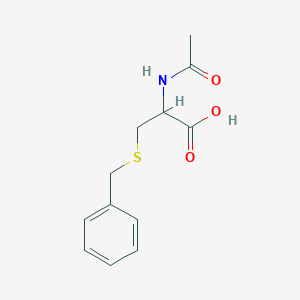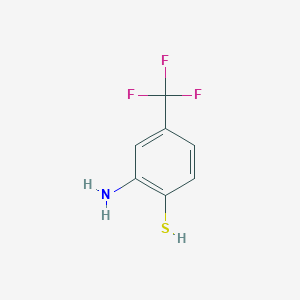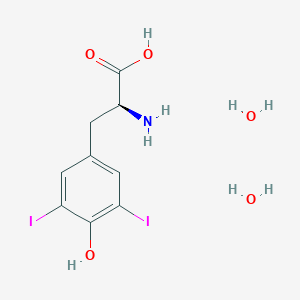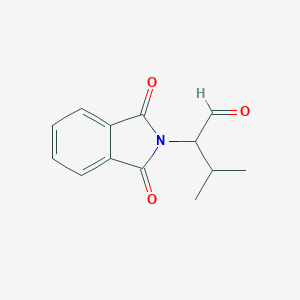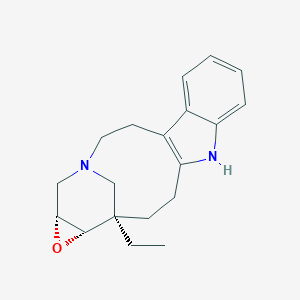
Conoflorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conoflorine is a naturally occurring alkaloid that is present in the leaves and roots of the plant, Conopharyngia longifolia. It is a type of indole alkaloid that has been found to possess a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. Conoflorine has been the focus of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Conoflorine
Alkaloid Synthesis in Plant Cell Cultures :
- Research has explored the synthesis of conoflorine in cell suspension cultures of plants like Tabernaemontana divaricata and Tabernanthe iboga. These studies have found that both cultures can synthesize conoflorine, along with other alkaloids. This indicates the potential of these cultures as sources for conoflorine, which could be significant for studying the mechanism of Aspidosperma-type alkaloid formation at the cell-free level (Pawelka & Stöckigt, 1983).
Natural Sources and Chemical Analysis :
- Conoflorine has been isolated from the aerial parts of plants like Vinca sardoa, along with other indole alkaloids. The isolation and identification of these compounds contribute to the understanding of the natural sources and chemical structures of these alkaloids (Nicoletti et al., 1998).
Propiedades
Número CAS |
15266-46-3 |
|---|---|
Nombre del producto |
Conoflorine |
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(15R,16S,18R)-15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene |
InChI |
InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3/t17-,18-,19-/m1/s1 |
Clave InChI |
OGDFTQDRHAGLTB-GUDVDZBRSA-N |
SMILES isomérico |
CC[C@@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3 |
SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |
SMILES canónico |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |
Otros números CAS |
15266-46-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



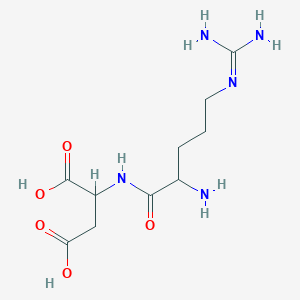
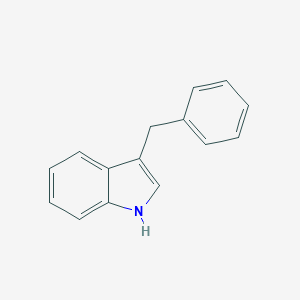
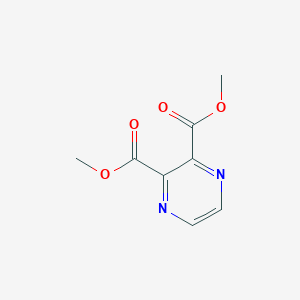
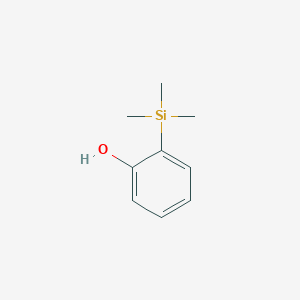
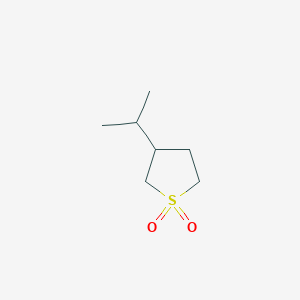
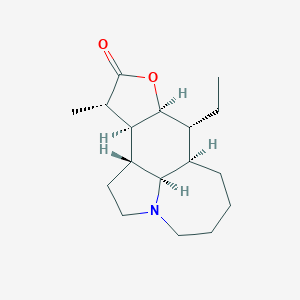
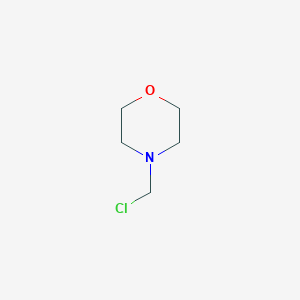
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
